5-iodo-1-pyridin-3-yl-1H-indazole
Description
Properties
Molecular Formula |
C12H8IN3 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
5-iodo-1-pyridin-3-ylindazole |
InChI |
InChI=1S/C12H8IN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H |
InChI Key |
ZECDJMNIBZMRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
Preparation Methods
Sandmeyer-Type Iodination from 5-Aminoindazole
The most direct route to 5-iodo-1H-indazole involves diazotization of 5-aminoindazole followed by iodide substitution. A representative procedure involves:
-
Suspending 5-aminoindazole in aqueous HCl at −5°C.
-
Adding NaNO₂ to generate the diazonium intermediate.
-
Treating with KI at 90°C to afford 5-iodo-1H-indazole in 106% yield (after accounting for residual salts).
Key Advantages :
-
Avoids pre-protection of the indazole NH group.
-
High functional group tolerance for subsequent modifications.
Limitations :
Direct Electrophilic Iodination
Alternative methods employ I₂ or N-iodosuccinimide (NIS) under basic conditions:
-
I₂/KOH/DMF System : Treatment of 1H-indazole with I₂ (1.5 equiv) and KOH in DMF at 60°C for 6 h achieves quantitative iodination at C5.
-
NIS/Hexafluoroisopropanol (HFIP) : Mild conditions (0°C to RT) in HFIP enable iodination with 84–98% yields, minimizing side reactions.
Comparative Analysis :
| Method | Conditions | Yield (%) | Purification |
|---|---|---|---|
| Sandmeyer | HCl/NaNO₂/KI, 90°C | 106* | Filtration |
| I₂/KOH/DMF | 60°C, 6 h | >95 | Column chromatography |
| NIS/HFIP | 0°C to RT, 2–4 h | 84–98 | Recrystallization |
*Theoretical yield after salt retention.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-pyridin-3-yl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole core can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium or copper catalysts are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
Several studies have demonstrated the antitumor potential of 5-iodo-1-pyridin-3-yl-1H-indazole derivatives. The compound has been explored for its ability to inhibit various kinases associated with cancer progression.
- Kinase Inhibition : Research indicates that indazole derivatives can inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation in cancer cells. For instance, derivatives synthesized based on the indazole scaffold showed nanomolar inhibition against PLK4, leading to reduced tumor growth in mouse models of colon cancer .
- Bcr-Abl Inhibition : Another study focused on the synthesis of 1H-indazole derivatives that effectively inhibited the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML). Some compounds exhibited comparable potency to Imatinib, a standard treatment for CML, indicating their potential as alternative therapies .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The compound has also been investigated for its inhibitory effects on fibroblast growth factor receptors, which are involved in various cancers:
- Pan-FGFR Inhibitors : A series of this compound derivatives were evaluated for their ability to inhibit FGFRs. One notable compound demonstrated IC50 values in the nanomolar range against FGFR1-4 and showed significant tumor growth inhibition in xenograft models .
Immune Modulation through IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. Compounds derived from this compound have shown promise as IDO1 inhibitors:
- IDO1 Inhibition Studies : Several derivatives were synthesized and tested for their ability to inhibit IDO1 activity. One compound exhibited remarkable IDO1 inhibitory activity with an IC50 value of 5.3 μM, suggesting its potential role in enhancing anti-tumor immunity .
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that indazole derivatives can possess antimicrobial activity:
- Antibacterial Studies : A study evaluated various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds derived from the indazole scaffold exhibited significant antibacterial activity, highlighting their potential application in treating infections .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships of these compounds is critical for optimizing their therapeutic efficacy:
| Compound | Target Kinase | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | PLK4 | 9 | Antitumor |
| Compound B | Bcr-Abl | 14 | Antileukemic |
| Compound C | FGFR | 2 | Antitumor |
| Compound D | IDO1 | 5.3 | Immune modulation |
Case Studies and Clinical Implications
Several case studies have highlighted the clinical relevance of these compounds:
Mechanism of Action
The mechanism of action of 5-iodo-1-pyridin-3-yl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-iodo-1-pyridin-3-yl-1H-indazole with three key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | - | C₁₂H₈IN₃ | 337.12 | Iodo (C5), Pyridin-3-yl (N1) | - | - |
| 5-(Pyridin-3-yl)-1H-indazole | 885272-37-7 | C₁₂H₉N₃ | 195.22 | Pyridin-3-yl (C5) | 434.918 | 1.271 |
| 5-(6-Chloropyridin-3-yl)-1H-indazole | 885271-19-2 | C₁₂H₈ClN₃ | 229.67 | Chloro (C6 of pyridine) | - | - |
| 5-Fluoro-3-iodo-1H-indazole | 858629-06-8 | C₇H₄FIN₂ | 262.02 | Fluoro (C5), Iodo (C3) | - | - |
Key Observations :
- Iodine vs.
- Substituent Position : In 5-fluoro-3-iodo-1H-indazole (CAS 858629-06-8), the iodine is at position 3 instead of 5, altering electronic distribution and steric effects .
- Pyridine vs. Indazole Linkage : The pyridin-3-yl group at position 1 in the target compound introduces a planar aromatic system, contrasting with the unsubstituted indazole (CAS 885272-37-7) .
Pharmacological and Functional Implications
- Bioactivity : While direct data on the target compound is lacking, structurally related indazole derivatives (e.g., N1-acylated 5-(pyridinyl)indazoles) show promise as kinase inhibitors due to their ability to engage in π-π stacking and hydrogen bonding . The iodine atom may enhance binding affinity through halogen interactions with protein residues.
- Antimicrobial Potential: Imidazole and indazole derivatives (e.g., 5-oxo-imidazoles in ) exhibit antimicrobial activity. The iodine substituent’s electronegativity and size could modulate such activity compared to fluoro or chloro analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-iodo-1-pyridin-3-yl-1H-indazole, and how can reaction efficiency be optimized?
- Methodology :
- Key Routes : Ullmann coupling or Suzuki-Miyaura cross-coupling are commonly used to introduce the pyridinyl and iodo substituents to the indazole core. For example, iodine-catalyzed multicomponent reactions (as in pyrazole synthesis ) can be adapted for efficiency.
- Optimization : Adjust catalyst loading (e.g., Pd/Cu systems), solvent polarity (e.g., DMF or DMSO), and temperature (80–120°C). Microwave-assisted synthesis (e.g., 67% yield in microwave conditions ) may enhance reaction rates.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., compounds with melting points 200–207°C ).
Q. Which analytical techniques are essential for characterizing this compound?
- Critical Methods :
- Spectroscopy : H and C NMR to confirm substituent positions (e.g., coupling constants in pyrazole derivatives ). IR spectroscopy for functional group identification (e.g., carbonyl stretches at 1720–1730 cm ).
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHIN exact mass 313.01 g/mol).
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line specificity, as in vascular smooth muscle studies ).
- Purity Checks : Use orthogonal methods (HPLC, NMR) to rule out impurities affecting bioactivity.
- Meta-Analysis : Compare SAR trends with structurally similar compounds (e.g., indazole derivatives with substituent-dependent activity ).
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace iodine with bromine or vary pyridinyl groups ).
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
- In Vitro Screening : Test analogs in dose-response assays (IC determination) against relevant biological targets (e.g., cancer cell lines ).
Q. How should stability issues of this compound during storage be addressed?
- Strategies :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent degradation .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life.
Q. How can conflicting spectral data for this compound be interpreted?
- Resolution Steps :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).
- Database Referencing : Use NIST Chemistry WebBook for benchmark spectral peaks (e.g., H NMR shifts for pyrazole derivatives ).
- Dynamic Effects : Consider tautomerism or solvent-induced shifts (e.g., DMSO-d vs. CDCl ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
